![molecular formula C7H15N B1610305 N-Isobutyl-2-propen-1-amine CAS No. 2424-04-6](/img/structure/B1610305.png)
N-Isobutyl-2-propen-1-amine
Overview
Description
N-Isobutyl-2-propen-1-amine is an organic compound with the molecular formula C7H15N. It is also known by other names such as N-Isobutyl-allylamine and Allyl-isobutyl-amine . This compound is characterized by its amine functional group attached to an isobutyl and an allyl group. It is a colorless liquid with a boiling point of approximately 130.4°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isobutyl-2-propen-1-amine can be synthesized through the alkylation of primary amines. One common method involves the reaction of isobutylamine with allyl chloride under basic conditions . The reaction typically proceeds as follows: [ \text{Isobutylamine} + \text{Allyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-2-propen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Saturated amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, N-Isobutyl-2-propen-1-amine serves as a valuable reagent and building block for synthesizing more complex molecules. Its ability to undergo various transformations makes it a versatile compound in synthetic pathways .
Biology
The biological activity of this compound has been the focus of numerous studies. It has shown potential interactions with neurotransmitter systems, influencing physiological processes such as mood regulation and neurotransmission. Notably, it may act as an agonist or antagonist at specific receptors, leading to various biological effects .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF7 | 12.50 | |
Anticancer | NCI-H460 | 8.55 | |
Neuroprotective | Primary Neurons | 10 | |
Anti-inflammatory | In vitro model | 15 |
Medicine
This compound is being investigated for its potential therapeutic properties. Research suggests that derivatives of this compound may exhibit anticancer properties, neuroprotective effects, and anti-inflammatory activity. For example, studies have indicated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
Notable Studies:
- Anticancer Activity : Research highlighted the cytotoxic effects of N-Isobutyl derivatives on cancer cell lines, showing promising results with IC50 values indicating effective inhibition at micromolar concentrations.
- Neuroprotective Mechanisms : Studies involving primary neuronal cultures demonstrated that certain derivatives could significantly reduce markers of neuroinflammation and promote neuronal survival under stress conditions.
Industrial Applications
In industrial settings, this compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and as a precursor for pharmaceutical compounds. The compound's stability under standard conditions allows for safe handling and storage in industrial processes .
Mechanism of Action
The mechanism of action of N-Isobutyl-2-propen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethylisobutylamine: (CAS: 13205-60-2)
Propylisobutylamine: (CAS: 39190-66-4)
Diisobutylamine: (CAS: 110-96-3)
N-isobutyl-N-isopropylamine hydrochloride: (CAS: 98630-32-1)
Uniqueness
N-Isobutyl-2-propen-1-amine is unique due to its combination of an isobutyl and an allyl group, which imparts distinct chemical reactivity and biological activity compared to other similar amines .
Biological Activity
N-Isobutyl-2-propen-1-amine, also known as N-Isobutyl-allylamine, is an organic compound with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant studies.
This compound can be synthesized through various methods, including the alkylation of primary amines. A common synthesis route involves the reaction of isobutylamine with allyl chloride under basic conditions. The compound has a boiling point of approximately and a density of .
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its amine and allyl functional groups. The amine group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. Additionally, the allyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains. For instance, a study investigating the antimicrobial activity of related compounds found that those containing similar structural features to this compound demonstrated significant antibacterial effects .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while some derivatives exhibit cytotoxic effects against cancer cell lines, others show promising selectivity towards specific types of cells .
Case Studies and Research Findings
Table 1: Summary of Biological Activities and Findings
Therapeutic Applications
Given its biological activities, this compound is being explored for potential therapeutic applications. Its antimicrobial properties suggest possible uses in developing new antibiotics or antifungal agents. Furthermore, ongoing research into its cytotoxic effects may pave the way for novel cancer therapies.
Properties
IUPAC Name |
2-methyl-N-prop-2-enylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-5-8-6-7(2)3/h4,7-8H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUGOKVTBKQMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453696 | |
Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-04-6 | |
Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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